molecular formula C11H13N3O5 B3248642 2'-Ethynylcytidine CAS No. 188413-99-2

2'-Ethynylcytidine

Cat. No.: B3248642
CAS No.: 188413-99-2
M. Wt: 267.24 g/mol
InChI Key: LMPQMWCSENOFHW-PNHWDRBUSA-N
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Description

2’-Ethynylcytidine is a nucleoside analog known for its potent inhibitory effects on RNA synthesis. It is a modified cytidine molecule where an ethynyl group is attached to the 2’ position of the ribose sugar.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2’-Ethynylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

2’-Ethynylcytidine has a wide range of applications in scientific research:

Mechanism of Action

2’-Ethynylcytidine exerts its effects by inhibiting RNA polymerases I, II, and III, which are essential for RNA synthesis. This inhibition disrupts the production of RNA, leading to the suppression of tumor cell growth. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into RNA, thereby halting RNA synthesis .

Comparison with Similar Compounds

  • 2’-Deoxy-5-ethynylcytidine
  • 2’-Deoxy-7-deaza-7-ethynyladenosine
  • 2’-Deoxy-7-deaza-7-ethynylguanosine

Comparison: 2’-Ethynylcytidine is unique due to its specific inhibition of RNA polymerases and its potent antitumor activity. While similar compounds like 2’-Deoxy-5-ethynylcytidine also inhibit RNA synthesis, 2’-Ethynylcytidine has shown superior efficacy in preclinical models .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPQMWCSENOFHW-PNHWDRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Ethynylcytidine
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2'-Ethynylcytidine
Reactant of Route 3
2'-Ethynylcytidine
Reactant of Route 4
2'-Ethynylcytidine
Reactant of Route 5
2'-Ethynylcytidine
Reactant of Route 6
2'-Ethynylcytidine

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